molecular formula C24H16F3N3 B4369984 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4369984
M. Wt: 403.4 g/mol
InChI Key: JQHOAFWMJSDREC-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is a pyrazolopyridine derivative known for its significant applications in medicinal chemistry. This compound is a notable entity in the synthesis of selective inhibitors, contributing to advancements in therapeutic research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. The key synthetic route includes the formation of a pyrazole core, followed by its functionalization to introduce difluoromethyl, fluorophenyl, methyl, and naphthyl groups under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic pathway for higher yield and purity. This can include the use of automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine undergoes various reactions such as:

  • Oxidation: : Conversion into oxides or other higher oxidation state compounds.

  • Reduction: : Formation of lower oxidation state derivatives.

  • Substitution: : Replacement of functional groups with others to create new compounds.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens or nucleophiles under various catalytic conditions.

Major Products Formed

Products from these reactions often include structurally modified derivatives that maintain the core pyrazolopyridine framework, allowing exploration of new biological activities.

Scientific Research Applications

4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is instrumental in several fields:

  • Chemistry: : Used as an intermediate for synthesizing complex molecules.

  • Biology: : Probing molecular mechanisms and interactions in biological systems.

  • Medicine: : Development of therapeutic agents targeting specific enzymes or receptors.

  • Industry: : Production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action typically involves inhibition of specific enzymes or receptors. Its interaction with molecular targets can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Compared to other pyrazolopyridine derivatives:

  • Uniqueness: : The presence of both difluoromethyl and naphthyl groups enhances its binding affinity and specificity.

  • Similar Compounds: : 1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine, 4-(trifluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine.

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Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-naphthalen-1-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3/c1-14-22-20(23(26)27)13-21(19-8-4-6-15-5-2-3-7-18(15)19)28-24(22)30(29-14)17-11-9-16(25)10-12-17/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHOAFWMJSDREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
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4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-1-(4-fluorophenyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine

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